

A Comprehensive Technical Guide on the Physicochemical Properties and Structural Elucidation of Conessine

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Compound of Interest		
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This technical guide provides an in-depth overview of the steroidal alkaloid **Conessine**, covering its core physicochemical properties and the methodologies employed for its structural elucidation. **Conessine**, a naturally occurring compound found in plants of the Apocynaceae family, has garnered significant interest for its diverse biological activities, including its potent and selective antagonism of the histamine H3 receptor.[1][2]

Physicochemical Properties of Conessine

Conessine is a white to tan crystalline solid.[1][3] For optimal stability, it should be stored at room temperature or, for long-term preservation, desiccated at -20°C.[1][4]

The key physicochemical parameters of **Conessine** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C24H40N2	[5][6]
Molecular Weight	356.59 g/mol	[4][5][6]
CAS Number	546-06-5	[1][5]
Melting Point	125.5 - 127°C	[1][7][8]
Boiling Point	~450.43 - 479.38°C (estimated)	[1][8]
рКа	10.20 ± 0.70 (predicted)	[1]
Optical Activity	[α]D ²⁰ +25.3° (c=0.7 in absolute alcohol)	[1]
logP (o/w)	6.060 (estimated)	[1][8]
Refractive Index	1.5640 (estimate)	[1]
Solubility		
Insoluble in water.[5][8]	_	
Soluble in ethanol (~16-50 mg/mL), DMSO (~50 mg/mL with gentle warming), and dimethylformamide (~1 mg/mL).[3][4][5][6]		
Sparingly soluble in aqueous buffers.[3]	_	

Structural Elucidation of Conessine

The definitive structure of **Conessine** as 3β -(Dimethylamino)-con-5-enine was determined through a combination of spectroscopic methods and single-crystal X-ray diffraction.[9] These techniques provided comprehensive information on its connectivity, stereochemistry, and three-dimensional conformation.

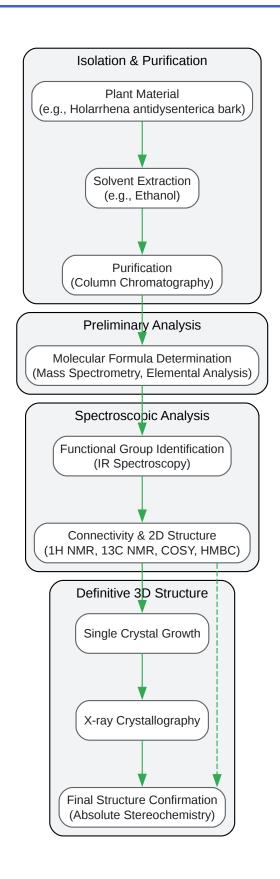


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The logical flow for determining the structure of a natural product like **Conessine** involves isolation from its natural source, followed by a series of analytical experiments to piece together its molecular architecture.





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Caption: Workflow for the structural elucidation of **Conessine**.



Experimental Protocols

This protocol is based on methodologies described for extracting **Conessine** from the stem bark of Holarrhena species.[9][10]

- Preparation of Plant Material: Air-dry and powder the stem bark of Holarrhena antidysenterica.
- Extraction: Exhaustively extract the powdered bark with ethanol using a hot percolation method.
- Concentration: Dry the ethanol extract under reduced pressure to obtain a crude residue.
- Alkalinization and Liquid-Liquid Extraction: Make the residue alkaline with an ammonium hydroxide solution. Repeatedly extract the alkaloid content into chloroform (CHCl₃).
- Washing and Drying: Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo to yield a solid.
- Chromatographic Purification: Subject the solid to column chromatography. Elute with a suitable solvent system (e.g., hexane-ethyl acetate) to isolate pure **Conessine**.[10]
- Crystallization: Grow colorless, plate-shaped crystals of **Conessine** from an acetone solution by slow evaporation at room temperature.[9]

For structural characterization, purified **Conessine** is analyzed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a few milligrams of purified Conessine in a suitable deuterated solvent (e.g., CDCl₃).
 - Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMBC) spectra on a high-field NMR spectrometer.
 - Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to determine the proton and carbon framework and establish the connectivity of the molecule.[11] The



presence of signals from two N-methyl groups is a key indicator.[11]

- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
 typically via direct infusion or coupled with a chromatographic system.
 - Ionization: Use a suitable ionization technique (e.g., Electrospray Ionization ESI).
 - Analysis: Determine the exact mass of the molecular ion to confirm the molecular formula (C₂₄H₄₀N₂).[4][12] Analyze fragmentation patterns to support the proposed structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
 - Data Acquisition: Record the IR spectrum.
 - Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as C-N, C=C, and C-H bonds, to corroborate the steroidal alkaloid structure.[9]

This protocol outlines the key steps for determining the three-dimensional structure of **Conessine** using X-ray crystallography.[9]

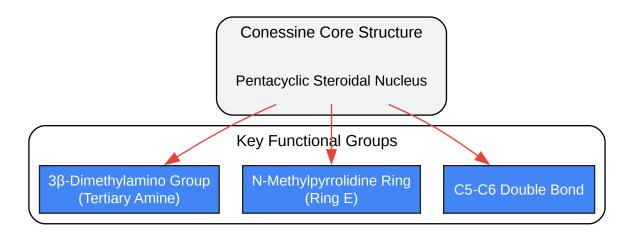
- Crystal Selection: Select a high-quality, single crystal of Conessine (e.g., dimensions 0.3 x 0.2 x 0.2 mm) grown from acetone.
- Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation).[9] Collect diffraction data at a controlled temperature.
- Structure Solution: Process the diffraction data. Solve the crystal structure using direct methods.
- Structure Refinement: Refine the structural model using full-matrix least-squares procedures. This process refines atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, resulting in a final R-value (e.g., 0.062).[9]



Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and
the absolute stereochemistry of the molecule. The crystal system for Conessine has been
identified as orthorhombic with space group P2₁2₁2₁.[9]

Molecular Structure and Key Features

Conessine possesses a rigid pentacyclic steroidal nucleus with two nitrogen atoms, one integrated into a methylpyrrolidine ring (Ring E) and the other as part of a dimethylamino group at the C3 position.[9][10]



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Caption: Key structural features of the **Conessine** molecule.

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